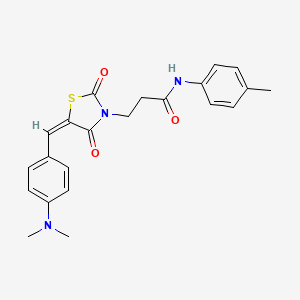

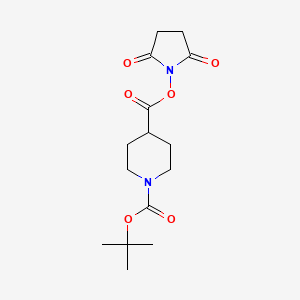

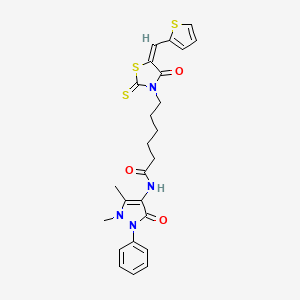

![molecular formula C19H19N5O4 B2578190 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-75-9](/img/structure/B2578190.png)

6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a member of the P2Y G protein-coupled receptor family. P2Y receptors are activated by extracellular nucleotides and play important roles in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been widely used as a pharmacological tool to study the function of P2Y1 receptor in vitro and in vivo.

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties

Mesoionic Compounds Synthesis : Coburn and Taylor (1982) described the synthesis of mesoionic purinone analogs, which are structurally related to purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, highlighting their chemical versatility and potential as synthetic intermediates for further chemical transformations (Coburn & Taylor, 1982).

Antiviral and Antihypertensive Activities : Nilov et al. (1995) explored the synthesis of 7,8-polymethylenehypoxanthines, precursors for 6-amino and 6-alkylmercapto-7,8-polymethylenepurines, investigating their antiviral and antihypertensive activities. This study illustrates the potential biomedical applications of purine derivatives, laying the groundwork for future pharmacological studies (Nilov et al., 1995).

Purine Analogues for Drug Design : The synthesis and characterization of various purine analogues, including imidazolopyrimidines and imidazolopyridines, have been reported as potent pharmacophores in drug design. These compounds have been evaluated for their potential in treating various diseases, showcasing the broad applicability of purine derivatives in medicinal chemistry and drug development (Ostrovskyi et al., 2011).

Potential Biological Activities

Serotoninergic and Dopaminergic Receptor Affinity : A study by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized a novel series of compounds and evaluated their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This research highlights the potential of purine derivatives as ligands for various receptor types, opening avenues for the development of new therapeutic agents targeting the central nervous system (Zagórska et al., 2015).

Antioxidant Properties : Gouda (2012) explored the antioxidant properties of pyrazolopyridine derivatives, indicating that certain compounds exhibit promising activities. This study underscores the importance of purine analogues in developing new antioxidants, which could be beneficial in managing oxidative stress-related disorders (Gouda, 2012).

Anticancer Activity : Hassan et al. (2017) conducted a study on fused purine analogues, demonstrating significant anticancer activity against various cancer cell lines. The research provided insights into the design and synthesis of novel purine derivatives as potential anticancer agents, showcasing the therapeutic potential of these compounds in oncology (Hassan et al., 2017).

Propriétés

IUPAC Name |

6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-11-9-22-15-16(21(3)19(27)23(17(15)26)10-12(2)25)20-18(22)24(11)13-7-5-6-8-14(13)28-4/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRWMMIYSOUTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)

![4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2578125.png)

![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)

![(2S)-2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B2578130.png)